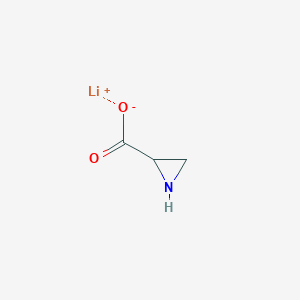

L-aziridine-2-carboxylicacidlithiumsalt

Description

Structural Significance of the Aziridine-2-carboxylic Acid Moiety

The core of the compound's reactivity lies in the aziridine-2-carboxylic acid moiety. The aziridine (B145994) ring, being the smallest nitrogen-containing heterocycle, possesses substantial ring strain, estimated at approximately 27 kcal/mol. researchgate.net This inherent strain makes the ring highly susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. researchgate.netresearchgate.net This process is a cornerstone of aziridine chemistry, providing a reliable pathway to 1,2-difunctionalized compounds which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net

The carboxylic acid group at the C-2 position adds another layer of synthetic utility. It not only serves as a handle for forming amides and esters but also establishes a chiral center. ontosight.ai The 'L' configuration, specified as (2S), makes this compound a crucial starting material for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. ontosight.ai This chirality is essential in pharmaceutical development, where stereoisomers can have vastly different biological activities. The structural similarity of this moiety to amino acids like serine and proline has also made it a useful tool in biochemical studies and for designing enzyme inhibitors, particularly for cysteine proteinases. ontosight.ainih.gov

Role of Lithium Counterion in Directing Chemical Reactivity and Stereochemistry

The lithium counterion is not a passive spectator; it actively influences the compound's chemical behavior. As a small, hard Lewis acid, the lithium ion coordinates to the Lewis basic sites of the molecule—the nitrogen atom of the aziridine and the oxygen atoms of the carboxylate. This coordination can rigidify the molecule's conformation, which in turn can direct the trajectory of an approaching nucleophile or electrophile, leading to enhanced stereoselectivity in reactions.

The influence of lithium ions on stereoselectivity is a well-documented phenomenon in organic chemistry, with instances where its presence can even reverse the stereochemical outcome of a reaction. nih.gov In the context of L-aziridine-2-carboxylic acid lithium salt, the lithium ion can polarize the C-N bonds of the aziridine ring, increasing the electrophilicity of the ring carbons and activating them for ring-opening. Reactions of organolithium reagents with aziridine-2-carboxylic acid derivatives are known to proceed either by ring-opening or by attack at the carbonyl carbon, depending on the specific substrate and reaction conditions. nih.gov The high reactivity of lithium itself underscores its potent role in mediating chemical transformations. lbl.gov

Overview of Research Directions in Aziridine-Based Chemistry

The chemistry of aziridines is a dynamic and expanding field of research, driven by the synthetic versatility of this strained heterocycle. mdpi.com Current research is focused on several key areas:

Novel Synthetic Methodologies: A primary goal is the development of new, efficient, and stereoselective methods for synthesizing aziridines. researchgate.net This includes transition metal-catalyzed aziridination of alkenes, asymmetric catalysis to produce enantiomerically enriched aziridines, and the use of novel nitrogen sources. rsc.orgmdpi.com

Ring-Opening Reactions: The regioselective and stereoselective ring-opening of aziridines remains a central theme. mdpi.com Research is exploring the use of a wider range of carbon and heteroatom nucleophiles to access diverse molecular scaffolds, such as β-amino acids and other biologically relevant motifs. mdpi.comrsc.org

Applications in Total Synthesis: Aziridines are powerful intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.netmdpi.com Their ability to introduce nitrogen-containing stereocenters makes them invaluable in constructing molecules like the antiviral drug Tamiflu. rsc.org

Medicinal Chemistry: The aziridine moiety is present in numerous biologically active compounds and is used as an electrophilic "warhead" in the design of irreversible enzyme inhibitors. researchgate.netsemanticscholar.org There is significant interest in developing new aziridine derivatives with potential anticancer, antibacterial, and antiviral properties. researchgate.netontosight.aimdpi.com Research into aziridine-2-carboxylic acid derivatives has identified novel inhibitors for enzymes such as protein disulfide isomerases (PDIs). nih.gov

Research Focus in Aziridine Chemistry

| Research Area | Key Objectives and Findings |

|---|---|

| Asymmetric Synthesis | Development of chiral catalysts (e.g., using VANOL and VAPOL ligands) for enantioselective aziridination. mdpi.com |

| Ring-Opening Chemistry | Nickel-catalyzed reductive carboxylation to form valuable β-amino acid building blocks. mdpi.com |

| Medicinal Applications | Synthesis of aziridine-containing peptides as covalent modifiers and potential irreversible inhibitors of cysteine proteinases. nih.govsemanticscholar.org |

| Catalysis | Use of transition metals like rhodium and iron in catalytic aziridination reactions. mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

lithium;aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQWDLXRNCMIHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of L Aziridine 2 Carboxylic Acid Lithium Salt

Nucleophilic Ring-Opening Pathways of the Aziridine (B145994) Moiety

The synthetic utility of aziridines is largely centered on their ring-opening reactions. These transformations are driven by the release of ring strain and can be initiated by numerous nucleophiles. acs.orgnih.gov The regioselectivity of these reactions is a critical aspect that influences the structure of the final product. frontiersin.org

Aziridine-2-carboxylates readily react with various heteroatom nucleophiles, including amines, alcohols, and thiols. acs.orgpsu.edu Thiol-based nucleophiles, in particular, are highly effective for opening the aziridine ring. nih.gov The reaction is often facile, proceeding smoothly under mild conditions. nih.govacs.org For instance, the reaction of chiral 2-(1-aminoalkyl)aziridines with different thiols in the presence of BF₃·Et₂O has been reported to yield (2S,3S)-2-(alkylthio)alkane-1,3-diamines. acs.org

The high reactivity of the aziridine-2-carboxylic acid moiety toward thiol groups is particularly noteworthy. nih.govtandfonline.com Studies have shown that this moiety is significantly more reactive towards the thiol group of cysteine than other common reagents like N-ethylmaleimide or iodoacetic acid. nih.govtandfonline.com This specific reactivity has been explored for the design of irreversible inhibitors for cysteine proteinases. nih.gov While many ring-opening reactions are conducted for synthetic purposes using high concentrations and organic solvents, the unique reactivity of aziridines with thiol-containing biological molecules like hydrogen polysulfides has also been discovered and utilized for developing chemosensors. nih.gov

| Aziridine Type | Nucleophile | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| C-glycosyl aziridines | Thiophenol | Methylene (B1212753) chloride, room temp. | C-glycosyl-aminoethyl sulfide | Reaction is fully regioselective. | nih.gov |

| Chiral 2-(1-aminoalkyl)aziridines | Various thiols | BF₃·Et₂O, Toluene, reflux | (2S,3S)-2-(alkylthio)alkane-1,3-diamines | Product structure depends on the C-2 substituent of the starting aziridine. | acs.org |

| Aziridine-2-carboxylic acid | Cysteine thiol (in papain) | Aqueous buffer | Inactivated enzyme | Ring is highly reactive toward cysteine's thiol group, useful for inhibitor design. | nih.gov |

| N-sulfonyl aziridines | Hydrogen polysulfides (H₂Sₙ) | Physiological pH | Ring-opened fluorescent product | Specific reaction enables detection of H₂Sₙ over other biothiols. | nih.gov |

The outcome of nucleophilic ring-opening reactions is governed by regioselectivity—the preference for the nucleophile to attack one carbon atom of the aziridine ring over the other. nih.govfrontiersin.org For aziridine-2-carboxylates, heteroatom nucleophiles are known to typically attack the β-carbon (C3), leading to the formation of α-amino acids. clockss.org In contrast, carbon nucleophiles can exhibit non-regioselective behavior. clockss.org

The regioselectivity is influenced by several factors, including the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions, particularly the presence of acid catalysts. acs.orgfrontiersin.org The reaction often proceeds in a stereospecific SN2 fashion. acs.org For instance, the ring-opening of aziridines with thiophenol is reported to be fully regioselective, with the nucleophile attacking the less substituted carbon atom. nih.gov In other cases, the functional group on a C2 substituent can direct the nucleophilic attack. An alkyl substituent with a γ-ketone group at C2 directs the attack of a water nucleophile to the C2 position, whereas a γ-silylated hydroxy group on the same substituent directs the attack to the unsubstituted C3 position. frontiersin.org This control over regioselectivity is crucial for synthesizing specific azaheterocycles like pyrrolidines and piperidines. frontiersin.org

The substituent on the aziridine nitrogen, known as the N-protecting group, plays a crucial role in modulating the ring's reactivity. clockss.orgresearchgate.net Aziridines with electron-withdrawing groups (EWGs) such as p-toluenesulfonyl (Ts) or benzyloxycarbonyl (Cbz) are considered "activated". clockss.org These groups increase the electrophilicity of the ring carbons, making the aziridine react more rapidly with nucleophiles compared to non-activated N-alkyl or N-unsubstituted aziridines. clockss.org

| N-Protecting Group Type | Example(s) | Effect on Reactivity | Mechanism Implication | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (Activated) | Ts, Cbz, Ns | Increases reactivity toward nucleophiles. | Direct nucleophilic attack is facilitated. | clockss.orgnih.gov |

| Electron-Donating (Non-activated) | Alkyl, Benzyl | Decreases reactivity toward nucleophiles. | Requires prior activation by an electrophile to form an aziridinium (B1262131) ion. | bioorg.orgnih.gov |

| N-Unsubstituted | N-H | Generally less reactive than N-sulfonylated aziridines. | Direct synthesis methods are sought to avoid harsh deprotection steps. | clockss.orgnih.gov |

| N-Silyl | Various silyl (B83357) groups | Can be used to protect labile N-H aziridines. | Useful for synthesis where the final product requires a free N-H group. | amanote.com |

Elucidation of Reaction Mechanisms in Aziridine Transformations

Understanding the detailed reaction pathways of aziridine synthesis (aziridination) and ring-opening is fundamental to controlling the outcome of these transformations. Mechanisms can be broadly categorized as either concerted, occurring in a single step, or stepwise, involving one or more intermediates. psiberg.com

Aziridination, the formation of an aziridine ring from an olefin, can proceed through different mechanistic pathways depending on the reagents and catalysts used. diva-portal.org In transition metal-catalyzed nitrene transfer reactions, the mechanism can be either concerted or stepwise. us.esnih.gov A concerted mechanism involves the simultaneous formation of both C-N bonds, which typically results in a stereospecific reaction where the stereochemistry of the starting olefin is retained in the aziridine product. us.eswikipedia.org

A stepwise mechanism, however, involves the formation of an intermediate. psiberg.com For example, a nitrene in a triplet state may react via a radical intermediate, which can lead to a loss of stereospecificity. nih.gov Some catalytic systems are proposed to involve the simultaneous presence of two different pathways: a stereospecific concerted mechanism and a non-stereospecific stepwise pathway involving a radical intermediate. diva-portal.org The high degree of stereospecificity observed in many aziridination reactions is often cited as strong evidence for a concerted pathway. us.eswikipedia.org

The identification and characterization of transient intermediates are crucial for elucidating reaction mechanisms. In aziridine chemistry, several key intermediates have been proposed and studied.

Metallanitrene: In metal-catalyzed aziridinations, a highly reactive metal-nitrene (or metallanitrene) species is often generated as the key intermediate. nih.govnih.gov For example, copper and rhodium catalysts react with a nitrene source (like PhI=NTs) to form a copper-nitrene intermediate, which then transfers the nitrene group to an olefin. us.esnih.gov The electronic properties and electrophilicity of this intermediate are critical for the reaction's efficiency and scope. us.es

Azirinium Chloride (Aziridinium Ion): In the ring-opening of non-activated N-alkyl aziridines, the reaction is often initiated by an electrophile (a protic or Lewis acid) that coordinates to the nitrogen atom. frontiersin.orgnih.gov This forms a highly activated aziridinium ion intermediate. frontiersin.orgbioorg.org This strained, positively charged species is highly susceptible to attack by a nucleophile, leading to ring-opening. bioorg.orgnih.gov For instance, the reaction of N-alkyl-2-acylaziridines with acid chlorides generates an acylaziridinium ion, which is subsequently opened by the chloride anion that is concomitantly released. bioorg.org

Carbocation: In some ring-opening or rearrangement reactions, intermediates with significant carbocation character at one of the ring carbons are proposed. nih.gov The formation of such an intermediate can be favored by substituents that stabilize a positive charge. For example, evidence for a carbocation intermediate has been claimed in reactions that stereospecifically yield trans-aziridines. nih.gov In ring-expansion reactions, computational models have suggested that a preferred conformation of the aziridine can stabilize an incipient positive charge at a ring carbon, facilitating the transformation. researchgate.net

Influence of Catalyst and Ligand Structure on Reaction Pathways

The reactivity of aziridine derivatives, including L-aziridine-2-carboxylic acid lithium salt, is significantly influenced by the choice of catalyst and the structure of the associated ligands. Transition metals, in particular, play a crucial role in activating the strained aziridine ring, directing the course of reactions toward various products.

Rhodium (Rh) catalysts, for example, have been utilized in divergent intermolecular cycloadditions of vinyl aziridines with alkynes. The specific reaction pathway, whether a [3+2] or a [5+2] cycloaddition, can be controlled by the diene ligand attached to the rhodium center. The use of different ligands such as norbornadiene (NBD) or cyclooctadiene (COD) can selectively yield five-membered dihydropyrroles or seven-membered dihydroazepines, respectively. mdpi.com Mechanistic studies suggest an initial coordination of the Rh catalyst to the vinyl aziridine, followed by oxidative addition to form interchangeable rhodium species. The subsequent addition of an alkyne and an irreversible reductive elimination step leads to the final cycloaddition products. mdpi.com

Palladium (Pd) catalysis is also prominent in aziridine chemistry. Synergistic palladium and Lewis acid catalysis have been explored, with DFT studies proposing distinct reaction pathways involving either initial C-N cleavage of the aziridine followed by C-C cleavage or the reverse sequence. mdpi.com The structure of ligands associated with the palladium catalyst can have a substantial impact on reactivity. For instance, in Suzuki-Miyaura coupling reactions, palladium complexes with ligands based on aziridine and azetidine (B1206935) cores have been developed and compared. mdpi.com Studies have shown that amine/imidate palladium complexes derived from aziridines can be superior catalysts compared to their vicinal diamine analogues, demonstrating high efficiency in the synthesis of various biphenyls. mdpi.com

Copper (Cu) salts are commonly used as catalysts in aziridination reactions, such as the Evans aziridination, which involves the reaction of olefins with nitrene precursors. nih.govmdpi.com Furthermore, chiral organo-copper complexes have been employed in enantioselective one-pot azirido-arylation reactions. nih.gov

Beyond metal catalysts, Brønsted acids have also been shown to catalyze reactions involving aziridines. Chiral VAPOL/VANOL-based polyborate Brønsted acid catalysts have demonstrated control over diastereo- and enantioselectivity in certain aziridination reactions. nih.gov

Table 1: Influence of Catalyst and Ligand on Aziridine Reactions

| Catalyst System | Ligand Type | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Diene (NBD vs. COD) | [3+2] vs. [5+2] Cycloaddition | Dihydropyrroles vs. Dihydroazepines | mdpi.com |

| Palladium (Pd) / Lewis Acid | - | Ring-opening | Benzoazepinone, Dihydropyridone | mdpi.com |

| Palladium (Pd) | Aziridine-imidate | Suzuki-Miyaura Coupling | Substituted Biphenyls | mdpi.com |

| Copper (Cu) | - | Evans Aziridination | 3-Aryl aziridine-2-carboxylates | mdpi.com |

| Chiral Polyborate | VAPOL/VANOL | AZ Reaction | trans- or cis-Aziridine amides | nih.gov |

Acyl Migration Phenomena from Nitrogen to Carbon in Aziridine-2-carboxylates

A notable characteristic of N-acyl-aziridine-2-carboxylates is their propensity to undergo acyl migration from the nitrogen atom to the carbon at the 2-position of the aziridine ring. researchgate.net This intramolecular rearrangement typically occurs under basic conditions during deprotonation reactions. researchgate.net The process results in the formation of aziridine-2,2-dicarboxylates. researchgate.net Mechanistic investigations have confirmed that this migration is an intramolecular reaction. researchgate.net

This phenomenon is part of a broader class of reactions known as intramolecular acyl migration. A related process, N-O intramolecular acyl migration, is a well-documented side reaction in peptide chemistry involving serine or threonine residues, where an acyl group moves between a nitrogen and an oxygen atom. nih.gov This concept has been leveraged in medicinal chemistry to develop water-soluble prodrugs. nih.gov In the context of aziridine-2-carboxylates, the N-to-C migration represents a key synthetic transformation. The reaction is initiated by a strong base, which deprotonates the C-2 position, creating an intermediate carbanion that facilitates the intramolecular attack on the N-acyl group. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms, thermodynamics, and kinetics of reactions involving aziridines. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energy barriers, providing deep insights that complement experimental findings.

For instance, DFT studies have been used to investigate the cycloaddition reaction of aziridine with carbon dioxide (CO2). researchgate.net These calculations determined the kinetic and thermodynamic parameters for both uncatalyzed and organocatalyzed pathways. The results demonstrated that catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and 7-azaindole (B17877) significantly lower the energy barrier for the reaction compared to the single-step concerted non-catalyzed mechanism. researchgate.net

DFT has also been applied to understand the ring-opening of N-acyl aziridines. Computational studies confirmed that the ring-opening via electron transfer proceeds through a concerted process. mdpi.com In studies of synergistic palladium and Lewis acid catalysis, DFT calculations helped to propose and evaluate two distinct mechanistic pathways (Path A and Path B), involving different sequences of C-N and C-C bond cleavage. mdpi.com Furthermore, theoretical calculations have been employed to understand the electronic structure of complexes relevant to catalysis, such as the confirmation of a P-Li bond in certain β-ketoiminate lithium complexes through analysis of molecular orbitals. researchgate.net

Computational Modeling of Aziridine Cycloaddition Reactions

Computational modeling extends beyond DFT to provide predictive power and mechanistic understanding for various cycloaddition reactions involving aziridines. These models are crucial for rationalizing observed stereoselectivities and for predicting the feasibility of new reaction pathways.

In metal-free [5+1] cycloaddition reactions of donor-acceptor aziridines, theoretical calculations have offered in-depth insights into the reaction mechanism. rsc.org For example, modeling identified a key hydrogen bond between an indole (B1671886) N-H group and a carbonyl group that was responsible for lowering the free energy barrier in the transition states, a finding that was crucial for the transformation. rsc.org

Computational studies have also been instrumental in understanding Lewis acid-promoted [3+2] cycloaddition reactions. The process is believed to proceed via the cleavage of a carbon-carbon bond in the aziridine to generate a Lewis acid-coordinated azomethine ylide, which then undergoes cycloaddition. mdpi.com The ability to model these transient intermediates and their subsequent reactions is a key advantage of computational chemistry.

More broadly, computational models are being developed to prescreen compounds and predict reactivity, moving beyond trial-and-error experimentation. mit.edu By calculating the frontier orbital energies of potential reactants, models can predict which pairs are likely to react under specific conditions, such as photocatalysis. mit.edu This predictive approach has been successfully applied to the synthesis of related nitrogen-containing heterocycles, demonstrating the potential for guiding the discovery of new reactions for aziridines. mit.edu

Table 2: Applications of Computational Modeling in Aziridine Chemistry

| Computational Method | Reaction Type | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Cycloaddition with CO2 | Lowered energy barriers by organocatalysts; reaction kinetics and thermodynamics | researchgate.net |

| Theoretical Calculations | [5+1] Cycloaddition | Identification of key hydrogen bonds lowering transition state energy | rsc.org |

| Computational Modeling | [3+2] Cycloaddition | Mechanism involving Lewis acid-coordinated azomethine ylides | mdpi.com |

| DFT | Radical Ring-Opening | Confirmation of a concerted mechanism for electron transfer-initiated opening | mdpi.com |

Coordination Chemistry and Complexation Behavior

Chelate Ligand Formation with Transition Metal Salts

L-aziridine-2-carboxylic acid and its derivatives possess both a nitrogen atom within the aziridine ring and a carboxylate group, making them excellent candidates for acting as chelating ligands with transition metal salts. The ability to coordinate to a metal center through two or more donor atoms is a defining feature of chelation. mdpi.com Carboxylate ligands (RCO₂⁻) are known to coordinate with transition metals in several modes, including monodentate (κ¹), bidentate (κ²), and bridging fashions. wikipedia.org

The combination of the "hard" carboxylate oxygen donors and the nitrogen donor of the aziridine ring allows for the formation of stable chelate rings, typically five-membered, with a central metal ion. This behavior is analogous to other amino acids and their derivatives, which are well-known chelating agents. The formation of such transition metal complexes can significantly alter the reactivity of the aziridine ligand itself. For instance, the addition of copper(II) acetate (B1210297) to certain peptide synthesis reactions involving aziridine-2-carboxylic acid has been observed to result in an aziridine-linked peptide, suggesting the formation of a copper complex intermediate that directs the reaction outcome. researchgate.net

The coordination of L-aziridine-2-carboxylic acid lithium salt to transition metals can be leveraged to design new catalysts or materials. The geometry, steric hindrance, and electronic properties of the resulting metal complex will dictate its function. mdpi.com The principles of coordination chemistry suggest that L-aziridine-2-carboxylic acid can act as a bidentate N,O-donor ligand, forming stable complexes with a wide range of transition metals such as copper(II), palladium(II), nickel(II), and cobalt(II). mdpi.commdpi.comresearchgate.net

Cycloaddition Reactions Involving Aziridine Rings

The inherent ring strain of aziridines also makes them suitable partners in cycloaddition reactions. These reactions provide efficient pathways to more complex heterocyclic systems.

The reaction of aziridines with small, unsaturated molecules like carbon disulfide (CS₂) is a notable example of a cycloaddition process. It has been shown that aziridines can undergo a cyclization reaction with carbon disulfide in the presence of a catalyst to afford thiazolidinone derivatives in good to high yields. nih.govacs.org

This transformation is effectively catalyzed by organophosphines, such as tributylphosphine (B147548). nih.gov The mechanistic pathway involves the organophosphine acting as the catalyst. The proposed mechanism suggests that tributylphosphine initially attacks the carbon disulfide, creating a reactive intermediate. This intermediate then reacts with the aziridine, leading to the formation of a betaine. Subsequent intramolecular cyclization and elimination of the phosphine (B1218219) catalyst yield the final thiazolidine-2-thione product.

The general scheme for this reaction is as follows:

This reaction provides an efficient method for the construction of the thiazolidine (B150603) ring system, which is a core structure in various biologically active molecules. The reaction proceeds with high atom economy and generally results in good yields.

| Aziridine Reactant | Product | Yield (%) |

| N-Tosylaziridine | 2-Thioxo-N-tosylthiazolidine | 95 |

| N-Benzoylaziridine | N-Benzoyl-2-thioxothiazolidine | 89 |

| Ethyl aziridine-2-carboxylate (B8329488) | Ethyl 2-thioxothiazolidine-4-carboxylate | 92 |

This table illustrates typical yields for the tributylphosphine-catalyzed cycloaddition of various N-substituted aziridines with carbon disulfide, based on findings in the cited literature. nih.gov

This catalytic cycloaddition demonstrates the utility of the aziridine ring as a three-membered synthon for heterocyclic synthesis.

Applications of L Aziridine 2 Carboxylic Acid Lithium Salt in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The utility of L-aziridine-2-carboxylic acid lithium salt as a chiral synthon is well-documented. Its rigid framework and defined stereocenter at the C2 position allow for highly controlled synthetic manipulations, preserving stereochemical integrity throughout multi-step sequences. Enantioenriched aziridine-2-carboxylates are recognized for their versatility as chiral building blocks in the synthesis of bioactive molecules chemrxiv.orgchemrxiv.org.

Synthesis of Enantiopure α- and β-Amino Acids

A primary application of L-aziridine-2-carboxylic acid derivatives is the synthesis of non-proteinogenic α- and β-amino acids. The strategy relies on the regioselective ring-opening of the activated aziridine (B145994) ring by various nucleophiles.

Detailed research has demonstrated that N-protected aziridine-2-carboxylates can be opened at the C3 position by carbon nucleophiles, such as higher-order cuprates, to yield a variety of homochiral α-amino acids rsc.org. The reaction proceeds with high regioselectivity, affording novel amino acid structures that are otherwise difficult to access. Similarly, enzymatic methods have been employed for the kinetic resolution of racemic aziridine-2-carboxamides, yielding enantiopure starting materials that can be transformed into nonnatural amino acids and vicinal diamines through nucleophilic ring-opening nih.gov. The electrophilic nature of the aziridine ring allows it to react with diverse nucleophiles, making it a valuable substrate for creating different amino acids, alkanolamines, and heterocyclic compounds mdpi.com.

| Nucleophile | N-Protecting Group | Resulting Amino Acid Type | Reference |

| Higher-Order Cuprates | p-Toluenesulfonyl (Ts) | α-Amino Acid | rsc.org |

| Thiol Nucleophiles | Boc, Fmoc | β-Thio-α-amino Acid | researchgate.net |

| Various Nucleophiles | Benzyl | Nonnatural Amino Acids | nih.gov |

This table illustrates the synthesis of various amino acids via the ring-opening of L-aziridine-2-carboxylic acid derivatives.

Preparation of Diversely Functionalized Amino Acid Derivatives

Beyond creating new amino acid backbones, L-aziridine-2-carboxylic acid lithium salt is a precursor for a wide array of functionalized derivatives. The carboxylate and the nitrogen atom of the aziridine can be modified to introduce diverse chemical moieties.

For instance, the synthesis of novel aromatic sulphonamides of aziridine-2-carboxylic acid derivatives has been reported tandfonline.comnih.gov. In these syntheses, an aromatic sulphonic acid chloride is reacted with the aziridine derivative to form N-sulphonated products nih.gov. Specifically, Lithium 1-tosylaziridine-2-carboxylate has been synthesized as a key intermediate for these transformations tandfonline.comnih.gov. These derivatives have been explored for their potential as enzyme inhibitors tandfonline.com. The preparation of fully protected dipeptides containing an N- or C-terminal aziridine has also been shown to be straightforward and high-yielding semanticscholar.org.

| Derivative Class | Synthetic Precursor | Functionalization Site | Resulting Compound |

| Sulphonamides | Aziridine-2-carboxylic acid | Aziridine Nitrogen | 1-Arylsulphonyl-Az-COOH derivatives |

| Esters / Amides | Aziridine-2-carboxylic acid | Carboxylic Acid | Methyl or Ethyl Esters, Amides |

| Dipeptides | Aziridine-2-carboxylic acid | N- or C-Terminus | N- and C-terminal aziridine dipeptides |

This table shows examples of diversely functionalized derivatives prepared from L-aziridine-2-carboxylic acid.

Utilization in the Construction of Complex Organic Molecules and Natural Products

The unique reactivity and chiral nature of aziridine-2-carboxylates make them crucial intermediates in the total synthesis of complex molecules and natural products. Several bioactive compounds of natural origin contain the aziridine fragment, such as madurastatin A1 and miraziridine A semanticscholar.org. Synthetic strategies leverage the aziridine moiety as a linchpin to introduce nitrogen functionality with precise stereocontrol. For example, aziridine-2-carboxylates are employed as a key synthetic intermediate in the total synthesis of dynobacin A chemrxiv.orgchemrxiv.org.

Integration into Peptide and Peptidomimetic Frameworks

Incorporating L-aziridine-2-carboxylic acid (Azy) into peptide chains introduces a reactive electrophilic center that can be exploited for targeted modifications. This has led to innovative strategies for creating complex peptide conjugates and peptidomimetics.

Site-Selective Peptide Modification Strategies

A significant advance has been the development of methods for site- and stereoselective peptide modification using peptides containing an aziridine-2-carboxylic acid residue researchgate.net. The unique electrophilic character of this nonproteinogenic amino acid allows for highly selective conjugation with various thiol nucleophiles researchgate.net. The synthesis involves the use of Fmoc-Azy-OH in solid-phase peptide synthesis (SPPS), which demonstrates both the efficient incorporation and the stability of the Azy moiety throughout the multi-step process nih.gov. The subsequent ligation occurs via a highly regioselective, base-promoted aziridine ring-opening by the thiol, which can be performed either in solution or while the peptide is still on the solid support researchgate.netnih.gov. This approach provides a powerful tool for creating specifically modified peptides with diverse functionalities.

| Strategy | Key Residue | Nucleophile | Reaction Type | Outcome |

| Site-Selective Ligation | Aziridine-2-carboxylic acid (Azy) | Thiols (e.g., Cysteine, farnesyl thiol) | Base-promoted ring-opening | Covalently modified peptide |

| On-Bead Ligation | Azy-containing peptide on resin | Thiol nucleophiles | Regioselective S | Modified peptide on solid support |

This table summarizes the key aspects of site-selective peptide modification using L-aziridine-2-carboxylic acid.

Convergent Synthesis of Thioglycoconjugates

A specific and powerful application of the site-selective modification strategy is the convergent synthesis of thioglycoconjugates. This method combines the targeted reactivity of aziridine-containing peptides with other ligation chemistries to rapidly assemble complex biomolecules researchgate.net. The Azy-containing peptide can be reacted with anomeric carbohydrate thiols, leading to the formation of a stable thioether linkage researchgate.net. When this strategy is used in conjunction with native chemical ligation, it enables a convergent and efficient route to access elaborate thioglycoconjugates, which are important for studying protein-carbohydrate interactions and developing new therapeutics researchgate.net.

Design of Irreversible Cysteine Proteinase Inhibitors

The strained aziridine ring of L-aziridine-2-carboxylic acid and its derivatives makes it an excellent electrophile for the design of irreversible inhibitors of cysteine proteinases. These enzymes, which play crucial roles in various physiological and pathological processes, possess a highly nucleophilic cysteine residue in their active site. The thiol group of this cysteine can readily attack the electrophilic carbon of the aziridine ring, leading to covalent and irreversible modification of the enzyme.

The high reactivity of the aziridine moiety towards the thiol group of cysteine is a key factor in its efficacy as an inhibitor. researchgate.netebi.ac.uk Studies have shown that aziridine-2-carboxylic acid is a potent inactivator of the cysteine protease papain. nih.gov The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiolate on one of the aziridine ring carbons, resulting in the opening of the strained ring and the formation of a stable covalent bond. ebi.ac.uk This alkylation of the active site cysteine effectively and irreversibly neutralizes the enzyme's catalytic activity.

A significant advantage of aziridine-based inhibitors is their selectivity. The aziridine ring is substantially more reactive towards the soft nucleophilic thiol group of cysteine compared to other nucleophiles found in biological systems, such as the imidazole group of histidine. nih.gov This selectivity minimizes off-target effects and enhances the potential of these compounds as therapeutic agents. Research has demonstrated that under conditions where N-ethylmaleimide, a common thiol-alkylating agent, quantitatively alkylates histidine, aziridine-2-carboxylic acid does not, highlighting its specificity for cysteine residues. nih.gov

The potency of aziridine-based inhibitors can be quantified by their second-order rate constants for enzyme inactivation. For the inactivation of papain by aziridine-2-carboxylic acid, a second-order rate constant of 17.07 M⁻¹s⁻¹ has been reported. nih.gov This value indicates a rapid and efficient inactivation process, further underscoring the potential of this compound in the design of irreversible cysteine proteinase inhibitors. The presence of a free carboxylic acid group on the aziridine ring has been shown to be crucial for potent inhibition of papain and cathepsins by N-unsubstituted aziridines. nih.gov

Table 1: Kinetic Data for the Inactivation of Papain by Aziridine-2-carboxylic Acid

| Parameter | Value | Reference |

| Enzyme | Papain | nih.gov |

| Inhibitor | Aziridine-2-carboxylic acid | nih.gov |

| Second-order rate constant (k₂) | 17.07 M⁻¹s⁻¹ | nih.gov |

| Mechanism of Inhibition | Irreversible, covalent modification of the active site cysteine | ebi.ac.uk |

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the aziridine ring also makes L-aziridine-2-carboxylic acid lithium salt a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The ring-opening reactions of aziridines with different nucleophiles provide a versatile strategy for constructing more complex cyclic systems.

One notable application is the synthesis of thiazolidine-2-thiones. These sulfur-containing heterocycles are of significant interest due to their diverse biological activities. The reaction of aziridines with carbon disulfide (CS₂) provides a direct route to the thiazolidine-2-thione core. researchgate.net

The reaction is believed to proceed via a nucleophilic attack of the aziridine nitrogen on the electrophilic carbon of carbon disulfide. This initial addition is followed by the opening of the strained aziridine ring, driven by the attack of the newly formed thiolate anion on one of the aziridine carbons. This intramolecular cyclization results in the formation of the stable five-membered thiazolidine-2-thione ring. While the direct reaction of L-aziridine-2-carboxylic acid lithium salt with carbon disulfide is not extensively detailed in the literature, the general reactivity of aziridines supports this synthetic pathway. The reaction can be facilitated by the use of a base or catalysts. organic-chemistry.orgnih.gov

The versatility of this method allows for the synthesis of a range of substituted thiazolidine-2-thiones, depending on the substitution pattern of the starting aziridine. This approach offers a powerful tool for the generation of libraries of these heterocycles for biological screening and drug discovery programs.

Table 2: General Reaction for the Formation of Thiazolidine-2-thiones from Aziridines

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Aziridine | Carbon Disulfide (CS₂) | Thiazolidine-2-thione | Mild conditions, sometimes with catalyst | researchgate.netorganic-chemistry.org |

Analytical Characterization and Methodologies for L Aziridine 2 Carboxylic Acid Lithium Salt

Spectroscopic and Spectrometric Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of L-aziridine-2-carboxylic acid lithium salt. Both ¹H and ¹³C NMR provide valuable insights into the molecular framework. While specific spectral data for the lithium salt is not extensively published, data from closely related aziridine-2-carboxylic acid derivatives allow for an accurate prediction of the expected chemical shifts and coupling constants.

In ¹H NMR, the protons on the aziridine (B145994) ring exhibit characteristic signals. The presence of the aziridine ring can be confirmed by the distinctive proton resonances of the ring system. For instance, in derivatives, the methine proton (H-2) and the methylene (B1212753) protons (H-3) typically appear as multiplets due to geminal and vicinal coupling. The expected chemical shifts for the aziridine ring protons are generally in the upfield region of the spectrum.

¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule. The carbonyl carbon of the carboxylate group is expected to resonate in the downfield region, typically between 160-185 ppm. The two carbons of the aziridine ring will have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Aziridine-2-carboxylic acid Lithium Salt

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 170 - 180 |

| CH (C2) | 2.5 - 3.5 (dd) | 30 - 40 |

| CH₂ (C3) | 1.5 - 2.5 (m) | 25 - 35 |

Note: The predicted values are based on data from aziridine-2-carboxylic acid derivatives and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in L-aziridine-2-carboxylic acid lithium salt. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent peaks in the IR spectrum are expected to be from the carboxylate group and the N-H bond of the aziridine ring. The asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) typically appear as strong bands in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine in the aziridine ring is expected to be observed as a moderate band in the range of 3200-3500 cm⁻¹. Other vibrations, such as C-H and C-N stretching, will also be present in the spectrum.

Table 2: Characteristic IR Absorption Bands for L-Aziridine-2-carboxylic acid Lithium Salt

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 | Strong |

| Amine (N-H) | Stretch | 3200 - 3500 | Medium |

| C-H | Stretch | 2850 - 3000 | Medium |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of L-aziridine-2-carboxylic acid lithium salt. Various ionization techniques can be used, with electrospray ionization (ESI) being particularly suitable for this polar and salt-like compound.

In positive-ion mode ESI-MS, the compound is expected to be detected as adducts with protons [M+H]⁺ or other cations present in the solvent, such as sodium [M+Na]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of CO₂ from the carboxylate group.

Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (as acid) | C₃H₆NO₂⁺ | 88.0393 |

| [M+Na]⁺ (as acid) | C₃H₅NNaO₂⁺ | 110.0212 |

Note: The molecular weight of L-aziridine-2-carboxylic acid is 87.07 g/mol , and the lithium salt is 93.01 g/mol . The observed ions will depend on the ionization technique and conditions.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are essential for evaluating the purity and, critically, the stereochemical configuration of L-aziridine-2-carboxylic acid lithium salt.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of L-aziridine-2-carboxylic acid lithium salt. Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is required to separate the L- and D-enantiomers.

Direct analysis of the lithium salt on a CSP can be challenging. Therefore, a common strategy involves derivatization of the amino acid to a more suitable analyte for chiral separation. The carboxylic acid can be converted to an ester or an amide, and the secondary amine can be protected with a chromophoric group, which also enhances UV detection. A variety of chiral derivatizing agents are available for this purpose. The separation of the resulting diastereomers can then be achieved on a standard reversed-phase or normal-phase HPLC column. Alternatively, the derivatized enantiomers can be separated on a CSP. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

Table 4: General Parameters for Chiral HPLC Method Development

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol, ethanol) for normal phase, or an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) for reversed-phase. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength where the derivatizing group absorbs, or a chiral detector such as a polarimeter or circular dichroism detector. |

| Derivatization | Conversion to an ester or amide, and/or protection of the amine with a suitable chromophoric group. |

For the detection of trace amounts of aziridine-containing compounds, Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive and selective technique. sigmaaldrich.com This method is particularly relevant for monitoring residual levels of potentially genotoxic impurities like aziridine in pharmaceutical products. sigmaaldrich.com

Direct analysis of L-aziridine-2-carboxylic acid lithium salt by GC is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative. Acylation of the amine group with an electrophilic reagent containing electronegative atoms, such as pentafluorobenzoyl chloride, is a common approach. sigmaaldrich.com This derivatization not only increases volatility but also significantly enhances the sensitivity in NCI-MS detection.

The derivatized compound can then be separated on a suitable GC column and detected by NCI-MS. In NCI mode, the electronegative derivative readily captures thermal electrons to form stable negative ions, leading to a very low background and high sensitivity. This makes GC-NCI-MS an ideal method for trace-level quantification of L-aziridine-2-carboxylic acid lithium salt. nih.gov

Table 5: Key Steps in GC-NCI-MS Trace Analysis

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix. |

| Derivatization | Reaction with a suitable derivatizing agent (e.g., pentafluorobenzoyl chloride) to increase volatility and introduce an electronegative group. sigmaaldrich.com |

| GC Separation | Separation of the derivative on a capillary GC column (e.g., a non-polar or medium-polarity phase). |

| Ionization | Negative Ion Chemical Ionization (NCI) using a reagent gas like methane (B114726) or ammonia. |

| Mass Analysis | Detection of the characteristic negative ions of the derivative using a mass spectrometer, often in selected ion monitoring (SIM) mode for maximum sensitivity. |

X-Ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique essential for determining the precise arrangement of atoms within a crystalline solid. thermofisher.com For L-aziridine-2-carboxylic acid lithium salt, single-crystal X-ray diffraction would provide definitive information on its molecular structure and packing in the crystal lattice. This technique involves directing X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the crystal can be calculated, which in turn reveals the exact location of each atom.

The key structural insights obtained from an XRD analysis of L-aziridine-2-carboxylic acid lithium salt would include:

Molecular Confirmation: Unambiguous confirmation of the covalent structure, including the stereochemistry of the chiral center at the C2 position of the aziridine ring.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, providing insight into the geometry of the strained three-membered aziridine ring and the carboxylate group.

Coordination of the Lithium Cation: Determination of the coordination environment of the lithium ion, showing how it interacts with the carboxylate oxygen atoms and potentially with the nitrogen atom of the aziridine ring or atoms from adjacent molecules.

Crystal Packing and Intermolecular Interactions: Elucidation of how individual molecules are arranged in the unit cell and the nature of intermolecular forces, such as hydrogen bonds or ionic interactions, that stabilize the crystal structure. nih.gov

While specific crystallographic data for L-aziridine-2-carboxylic acid lithium salt is not publicly available, a hypothetical dataset from a single-crystal XRD experiment is presented below to illustrate the type of information that would be obtained. Such data is foundational for understanding the compound's physical properties and solid-state behavior.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₃H₄LiNO₂ |

| Formula Weight | 93.01 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 9.12 |

| c (Å) | 5.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 425.1 |

| Z (Molecules per unit cell) | 4 |

This table is for illustrative purposes only and represents typical data obtained from a single-crystal X-ray diffraction analysis.

Principles of Analytical Procedure Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. jetir.orgduyaonet.com For L-aziridine-2-carboxylic acid lithium salt, this ensures that methods used for identity, purity, and assay testing are reliable, accurate, and reproducible. researchgate.net According to the International Council for Harmonisation (ICH) guidelines, several performance characteristics must be evaluated. europa.euregistech.com

Validation of chiral purity methods, which is particularly relevant for this compound, generally follows the same principles as those for impurity assays. registech.com The primary analytical technique for this purpose is often High-Performance Liquid Chromatography (HPLC), especially using a chiral stationary phase. researchgate.net

The core parameters for validating such an analytical method are detailed below:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or the opposite enantiomer. jetir.org For a chiral separation, specificity is demonstrated by showing that the method can resolve the L-enantiomer from its corresponding D-enantiomer and any other potential impurities. registech.com

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically demonstrated by analyzing a series of standards at different concentrations and is evaluated statistically, often by calculating the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. registech.comyoutube.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. wjarr.com It is often assessed by analyzing a sample with a known concentration (a spiked matrix or a standard) and calculating the percentage recovery. youtube.com

Precision: Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmaguideline.com It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Expresses the precision between laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com For chiral purity assays, the LOQ is critical for quantifying the undesired enantiomer. registech.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). youtube.com It provides an indication of the method's reliability during normal usage.

The typical acceptance criteria for these validation parameters in an HPLC method are summarized in the following table.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.99; Baseline resolution between enantiomers (Rs > 1.5) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | ≤ 2.0% |

| Precision (Intermediate, %RSD) | ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |

RSD: Relative Standard Deviation

Future Directions and Emerging Research Avenues in L Aziridine 2 Carboxylic Acid Lithium Salt Chemistry

Development of Next-Generation Catalytic Systems for Aziridine (B145994) Synthesis

The synthesis of enantiomerically pure aziridines, such as L-aziridine-2-carboxylic acid, is a significant focus in organic chemistry. Future research will likely concentrate on the development of more efficient, selective, and sustainable catalytic systems. While traditional methods for aziridination exist, next-generation catalysts are being designed to overcome limitations in substrate scope, catalyst loading, and environmental impact.

Recent advances in asymmetric catalysis offer a glimpse into the future of aziridine synthesis. jchemlett.comfrontiersin.orgnih.gov Key areas of development include:

Transition-Metal Catalysis: The use of transition metals like rhodium, copper, and ruthenium in asymmetric aziridination is well-established. rsc.orgresearchgate.net Future efforts will likely focus on designing catalysts with novel ligands that can achieve higher enantioselectivities and diastereoselectivities for a broader range of substrates. msu.edunih.gov The development of catalysts that can operate under milder reaction conditions and with lower catalyst loadings is also a critical goal.

Organocatalysis: Chiral Brønsted acids and bifunctional amine-thiourea catalysts have emerged as powerful tools for asymmetric synthesis. These metal-free catalysts are often more environmentally benign and less sensitive to air and moisture than their transition-metal counterparts. Future research will likely explore new classes of organocatalysts for the enantioselective synthesis of aziridine-2-carboxylates.

Biocatalysis: The use of enzymes for the synthesis of chiral compounds is a rapidly growing field. Engineered enzymes could offer a highly selective and environmentally friendly route to L-aziridine-2-carboxylic acid and its derivatives.

A comparative overview of emerging catalytic systems is presented in Table 1.

| Catalyst Type | Advantages | Future Research Directions |

| Transition-Metal | High reactivity and selectivity | Development of catalysts with novel ligands for broader substrate scope and lower catalyst loadings. |

| Organocatalysts | Metal-free, environmentally benign, moisture tolerant | Exploration of new catalyst scaffolds for improved enantioselectivity. |

| Biocatalysts | High selectivity, mild reaction conditions, sustainable | Enzyme engineering for enhanced stability and broader substrate acceptance. |

Exploration of Novel Reactivity Modes and Synthetic Transformations

The synthetic utility of L-aziridine-2-carboxylic acid lithium salt has traditionally been dominated by nucleophilic ring-opening reactions, providing access to a wide range of α- and β-amino acids. sigmaaldrich.com However, the strained three-membered ring is capable of participating in a variety of other transformations. Future research will undoubtedly focus on unlocking these novel reactivity modes.

Emerging areas of exploration include:

Cycloaddition Reactions: The aziridine ring can act as a three-atom component in cycloaddition reactions, leading to the formation of larger, more complex heterocyclic systems. The development of catalytic systems to control the regio- and stereoselectivity of these reactions is a key area of interest.

Rearrangement Reactions: Aziridines can undergo a variety of rearrangement reactions, such as the aza-Payne and related rearrangements, to provide access to other valuable building blocks. Investigating the scope and mechanism of these rearrangements for L-aziridine-2-carboxylic acid derivatives will be a fruitful area of research.

Multicomponent Reactions: The development of multicomponent reactions involving L-aziridine-2-carboxylic acid lithium salt would provide a highly efficient means of generating molecular complexity from simple starting materials. nih.gov

Radical Reactions: The involvement of aziridines in radical reactions is a less explored area but holds significant potential for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Computational Tools for Reaction Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) and other computational methods are increasingly being used to elucidate reaction mechanisms, predict selectivity, and design new catalysts and reactions. acs.orgmdpi.comacs.orgresearchgate.net In the context of L-aziridine-2-carboxylic acid lithium salt chemistry, computational tools are expected to play a pivotal role in several key areas:

Mechanistic Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of reactions involving aziridines, helping to explain observed stereoselectivities and regioselectivities. researchgate.net This understanding is crucial for the rational design of improved synthetic methods.

Catalyst Design: Computational screening of potential catalyst structures can accelerate the discovery of new and more effective catalysts for aziridine synthesis and transformation. By modeling the interactions between the catalyst, substrate, and reagents, researchers can predict which catalyst architectures are most likely to be successful.

Prediction of Reactivity: Computational models can be used to predict the reactivity of L-aziridine-2-carboxylic acid lithium salt and its derivatives in various chemical environments. This can guide the design of new synthetic transformations and help to avoid undesired side reactions.

The synergy between experimental and computational chemistry will be crucial for advancing the field. Table 2 summarizes the applications of computational tools in this area.

| Computational Application | Impact on Research |

| Mechanistic Studies | Rationalization of stereochemical and regiochemical outcomes. |

| Catalyst Design | In silico screening of catalyst libraries to identify promising candidates. |

| Reactivity Prediction | Guidance for the development of novel synthetic transformations. |

Expansion of Applications in Chemical Biology and Material Science Innovations

The unique properties of L-aziridine-2-carboxylic acid make it an attractive building block for applications beyond traditional organic synthesis. Its incorporation into peptides and polymers is an emerging area with significant potential.

Chemical Biology:

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure and function. Aziridine-2-carboxylic acid has been used for the site-selective modification of peptides. nih.govillinois.eduresearchgate.net The electrophilic nature of the aziridine ring allows for selective reaction with nucleophilic residues, such as cysteine, enabling the attachment of biochemical tags, imaging agents, and therapeutic payloads. acs.orgwsu.edu Future research in this area will likely focus on:

Developing new methods for the solid-phase synthesis of aziridine-containing peptides. nih.gov

Exploring the use of aziridine-containing peptides as probes to study biological processes.

Designing aziridine-based inhibitors for therapeutic applications. nih.govtandfonline.com

Material Science:

The ability of aziridines to undergo ring-opening polymerization makes them valuable monomers for the synthesis of functional polymers. rsc.orgontosight.ainih.gov The resulting polyamines can have a wide range of applications, including as gene delivery vectors, adhesives, and coatings. acs.org The incorporation of the chiral L-aziridine-2-carboxylic acid moiety into polymers could lead to materials with novel properties. Future research directions include:

The synthesis and characterization of novel polymers derived from L-aziridine-2-carboxylic acid lithium salt.

The development of aziridine-based cross-linkers for advanced materials. researchgate.net

The exploration of the self-assembly properties of aziridine-containing polymers.

The expansion of L-aziridine-2-carboxylic acid lithium salt into these interdisciplinary fields highlights its versatility and the exciting research opportunities that lie ahead.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-aziridine-2-carboxylic acid lithium salt, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves ring-opening of aziridine precursors or chiral resolution of racemic mixtures. For example, lithium salt formation can be achieved via neutralization of the carboxylic acid with lithium hydroxide in anhydrous solvents like THF or methanol. Reaction temperature (<5°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions such as ring-opening polymerization . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of acid to base) and post-synthesis purification via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most reliable for characterizing L-aziridine-2-carboxylic acid lithium salt?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with characteristic shifts for the aziridine ring (e.g., δ 2.5–3.5 ppm for ring protons) and lithium carboxylate (δ 170–180 ppm in C) .

- X-ray Crystallography : Resolves stereochemistry and lithium coordination geometry, critical for verifying enantiopurity in chiral applications .

- FT-IR : Peaks at ~1600 cm (carboxylate asymmetric stretch) and 3300 cm (N-H stretch) confirm salt formation .

Q. What safety protocols are essential when handling L-aziridine-2-carboxylic acid lithium salt?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with weak acids (e.g., diluted acetic acid) followed by absorption with inert materials (vermiculite) .

Advanced Research Questions

Q. How does the lithium ion influence the reactivity of L-aziridine-2-carboxylic acid in enantioselective catalysis?

- Methodological Answer : The lithium cation stabilizes the carboxylate group via chelation, enhancing electrophilicity of the aziridine ring. This facilitates stereocontrolled nucleophilic ring-opening reactions, as demonstrated in asymmetric synthesis of β-amino acids. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map transition states and optimize catalytic conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions.

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥98% purity.

- Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines.

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies mitigate aziridine ring instability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under argon, with desiccants (molecular sieves).

- Stabilizers : Add radical scavengers (BHT, 0.01% w/w) to prevent oxidative ring-opening.

- Periodic QC : Monitor degradation via LC-MS every 3 months; discard if >5% decomposition is observed .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp to predict logP, solubility, and CYP450 interactions.

- Docking Studies : Map interactions with target enzymes (e.g., proteases) using AutoDock Vina.

- SAR Analysis : Corrogate substituent effects on ring strain and bioavailability via Hammett plots .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying conditions) with error margins (±SD) .

- Figures : Use SEM/X-ray crystallography images to illustrate structural features (Fig. 2 in provides a model for clarity).

- Supplemental Materials : Archive raw NMR spectra, crystallographic data (CIF files), and computational input files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.